![molecular formula C21H27N3O2 B2395815 2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954047-02-0](/img/structure/B2395815.png)
2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
The compound “2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule that contains a benzamide group, a piperidine ring, and a pyridine ring . These types of compounds are often used in the pharmaceutical industry and in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its benzamide group, piperidine ring, and pyridine ring. Unfortunately, without more specific information or an existing study on this exact compound, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s structural features make it a promising candidate for drug discovery. Researchers have investigated its potential as a scaffold for designing novel pharmaceutical agents. By modifying specific regions of the molecule, scientists can create derivatives with enhanced bioactivity, selectivity, and pharmacokinetic properties .
Tuberculosis (TB) Treatment
In the quest for potent anti-tubercular agents, scientists have explored derivatives of this compound. Specifically, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides were designed, synthesized, and evaluated for their anti-TB activity against Mycobacterium tuberculosis .
Cancer Research
Certain piperidine derivatives, including those related to this compound, have shown promise as kinase inhibitors. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Organic Synthesis
The chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from a-bromoketones and 2-aminopyridines has been explored. Notably, N-(pyridin-2-yl)amides were formed via C–C bond cleavage promoted by I2 and TBHP, while 3-bromoimidazopyridines were obtained via one-pot tandem cyclization/bromination .
Acylation Reactions
The compound can serve as a versatile acylating agent. For instance, N-[®-1-(2-amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide can be synthesized from N-isopropyl-acetamide and ®-1-(2-amino-ethyl)-piperidin-3-ol via acylation reactions.
Chemical Biology
Researchers have used this compound to explore chemical reactions and mechanisms. Its unique reactivity and functional groups provide valuable insights into organic transformations and bond cleavage processes .
Mechanism of Action
Target of Action
It is known that similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is suggested that the compound interacts with its targets in a way that inhibits the growth ofMycobacterium tuberculosis .
Biochemical Pathways
It is known that similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis , suggesting that they may affect the biochemical pathways necessary for the growth and survival of this bacterium.
Pharmacokinetics
It is known that similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells , suggesting that they may have favorable bioavailability and low toxicity.
Result of Action
It is known that similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis , suggesting that they may inhibit the growth of this bacterium at the molecular and cellular level.
Action Environment
It is known that the efficacy of similar compounds againstMycobacterium tuberculosis has been evaluated under laboratory conditions .
Future Directions
properties
IUPAC Name |
2-ethoxy-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-2-26-20-9-4-3-8-19(20)21(25)23-15-17-10-13-24(14-11-17)16-18-7-5-6-12-22-18/h3-9,12,17H,2,10-11,13-16H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVZFBVEILRLGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide |
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